![molecular formula C6H10Cl3NO2S B14017608 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane CAS No. 21946-69-0](/img/structure/B14017608.png)
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is a chemical compound with the molecular formula C6H10Cl3NO2S. This compound is known for its unique structure, which includes a trichloro-1-hydroxyethyl group attached to an acetamide moiety through a thioether linkage. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- typically involves the reaction of 2,2,2-trichloro-1-hydroxyethanethiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The trichloro-1-hydroxyethyl group can form hydrogen bonds or interact with active sites, while the thioether linkage provides stability and specificity. These interactions can modulate biochemical pathways or inhibit specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- 2-(2-hydroxyethoxy)acetamide
- 2,2,2-trichloroacetamide
Uniqueness
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is unique due to its combination of a trichloro-1-hydroxyethyl group and a thioether linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the trichloro group enhances its reactivity and potential for forming hydrogen bonds, while the thioether linkage provides stability and resistance to hydrolysis.
Propiedades
Número CAS |
21946-69-0 |
|---|---|
Fórmula molecular |
C6H10Cl3NO2S |
Peso molecular |
266.6 g/mol |
Nombre IUPAC |
N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) |
Clave InChI |
ABIMQIMERFMGOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCSC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
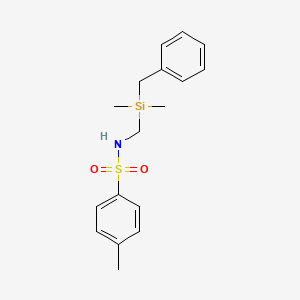
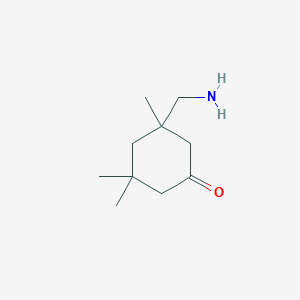
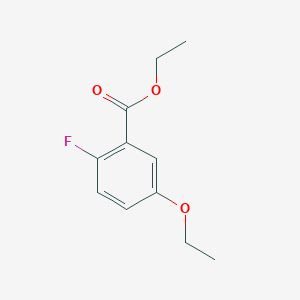
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
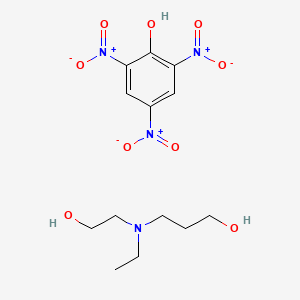
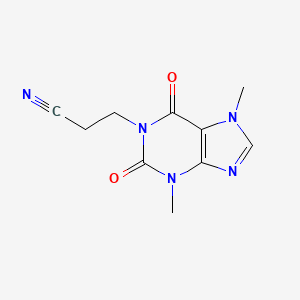
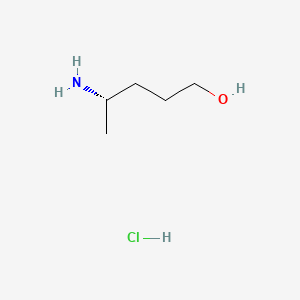
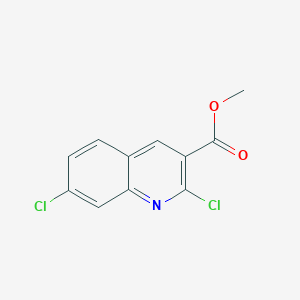
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
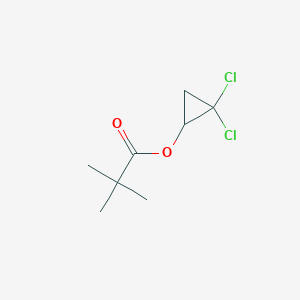

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
